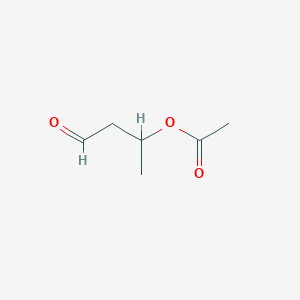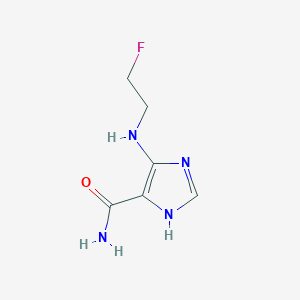![molecular formula C12H16BrN3O7 B13424880 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetylation to form acetates.
Introduction of Azido Group: The azido group is introduced through nucleophilic substitution, often using sodium azide as the reagent.
Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS).
Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetate groups can be hydrolyzed to form hydroxyl groups, which can then undergo oxidation to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, bromine, N-bromosuccinimide (NBS)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Hydrochloric acid, sodium hypochlorite
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives
Reduction: Amine derivatives
Oxidation: Carbonyl compounds
科学研究应用
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical transformations.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.
相似化合物的比较
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has an additional acetamido group, which may alter its reactivity and applications.
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate: The chloro derivative may have different reactivity compared to the bromo derivative.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
属性
分子式 |
C12H16BrN3O7 |
|---|---|
分子量 |
394.18 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16BrN3O7/c1-5(17)20-4-8-10(21-6(2)18)11(22-7(3)19)9(15-16-14)12(13)23-8/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12?/m1/s1 |
InChI 键 |
MSEDCODCCLBQJH-OZRWLHRGSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
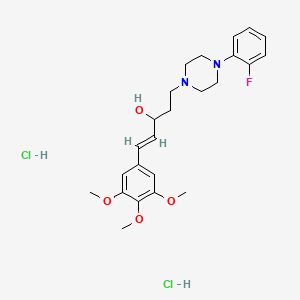

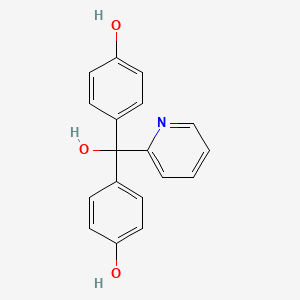
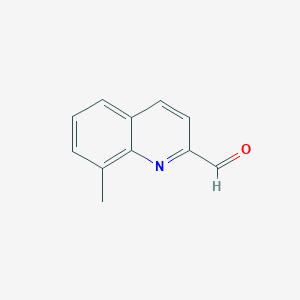
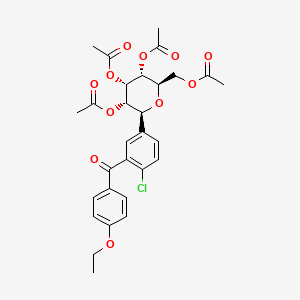
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
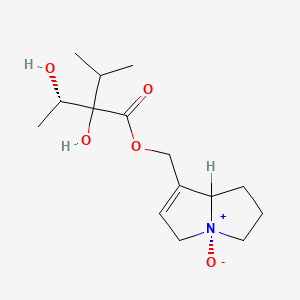
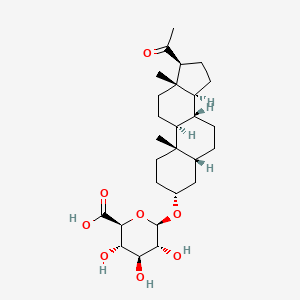
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)

